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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)butan-2-one

Cat. No.: B3379580

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular
frameworks consistently reappear in successful drug candidates and complex molecular
architectures. The piperidine ring is one such "privileged structure," prized for its ability to
confer favorable pharmacokinetic properties, including enhanced membrane permeability,
metabolic stability, and receptor binding affinity.[1][2] 4-(Piperidin-1-yl)butan-2-one (CAS No:
16635-03-3) is a quintessential embodiment of this principle, merging the versatile piperidine
scaffold with a reactive ketone functional group. This combination renders it a highly valuable
and versatile synthetic intermediate.[1]

This technical guide provides an in-depth analysis of 4-(Piperidin-1-yl)butan-2-one for
researchers, scientists, and drug development professionals. We will move beyond a simple
recitation of facts to explore the causality behind its chemical behavior, the logic of its synthetic
pathways, and its strategic application in the synthesis of biologically active molecules.

Molecular Structure and Chemical Identity

The structure of 4-(Piperidin-1-yl)butan-2-one consists of a saturated six-membered
piperidine heterocycle linked through its nitrogen atom to the fourth carbon of a butan-2-one
chain.[1][3] This seemingly simple arrangement is key to its utility, providing a tertiary amine, a
ketone carbonyl group, and a flexible aliphatic spacer.

// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C",
pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.7!", fontcolor="#202124"]; C3
[label="C", pos="-2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.7!",
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fontcolor="#202124"]; C5 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C6 [label="C",
pos="2.4,0!", fontcolor="#202124", xlabel="CH2"]; C7 [label="C", pos="3.6,-0.7!",
fontcolor="#202124", xlabel=""]; C8 [label="C", pos="4.8,0!", fontcolor="#202124",
xlabel="CHs"]; O1 [label="0", pos="3.6,-1.9!", fontcolor="#EA4335"];

/I Invisible nodes for piperidine ring labels pC1 [label="CH2", pos="-1.2,-1.2!",
fontcolor="#5F6368"]; pC2 [label="CHz", pos="-1.2,1.2!", fontcolor="#5F6368"]; pC3
[label="CHz", pos="-2.9,0!", fontcolor="#5F6368"]; pC4 [label="CHz", pos="1.2,-1.2!",
fontcolor="#5F6368"]; pC5 [label="CHz", pos="1.2,1.2!", fontcolor="#5F6368"];

// Edges edge [color="#4285F4"]; N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4,; C4 -- C6;
C6 -- C7; C7 -- C8; C7 -- O1 [style=double]; } Caption: 2D Structure of 4-(Piperidin-1-yl)butan-
2-one

Physicochemical and Spectroscopic Data Summary

The fundamental properties of this compound are summarized below. This data is critical for
designing reaction conditions, purification strategies, and analytical methods.

Property Value Source(s)
CAS Number 16635-03-3 [1][41[5][6]
Molecular Formula CoH17NO [11[4]15]16]
Molecular Weight 155.24 g/mol [11[4115]
IUPAC Name 4-(piperidin-1-yl)butan-2-one [1][4]
Appearance Liquid

Boiling Point 236.4°C at 760 mmHg [7]

Density 0.939 g/cm? [7]

Flash Point 78.9°C [7]
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Synthesis and Reactivity: A Tale of Two Functional
Groups

The synthetic utility of 4-(piperidin-1-yl)butan-2-one stems from the distinct reactivity of its two
primary functional groups: the nucleophilic tertiary amine and the electrophilic ketone.

Established Synthetic Routes

The most direct and commonly employed synthesis is a classic Sn2 (nucleophilic substitution)
reaction.[1] This method is favored for its reliability and use of readily available starting
materials.

» Nucleophilic Substitution: The nitrogen atom of piperidine acts as a nucleophile, attacking the
electrophilic carbon of a 4-halobutan-2-one (typically 4-chlorobutan-2-one). The reaction is
driven to completion by the inclusion of a base to neutralize the hydrogen halide byproduct.

[1]

o Michael Addition: An alternative route involves the conjugate (or Michael) addition of
piperidine to methyl vinyl ketone.[8] This reaction exemplifies the nucleophilicity of the
piperidine nitrogen towards an a,B-unsaturated carbonyl system.

Click to download full resolution via product page

Chemical Reactivity

The compound's structure allows for a diverse range of subsequent chemical modifications:

o Ketone Reactions: The carbonyl group can undergo reduction to a secondary alcohol using
agents like sodium borohydride (NaBHa), or oxidation to a carboxylic acid.[1][9] It can also
serve as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) to extend
the carbon chain.

o Amine Reactions: While the tertiary amine is less reactive than a primary or secondary
amine, it retains basic properties and can be protonated to form quaternary ammonium salts.
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Spectroscopic Characterization: Verifying the
Structure

Unambiguous structural confirmation is paramount in synthesis. A combination of NMR, IR, and
Mass Spectrometry provides a complete picture of the molecule.[1][10][11]

e 13C NMR Spectroscopy: The carbon spectrum is highly informative. Key expected signals
include the carbonyl carbon (C=0) significantly downfield (around 208-210 ppm), the
carbons adjacent to the nitrogen (a-carbons) in the piperidine ring (around 54-58 ppm), and
the methyl carbon of the ketone (around 29-31 ppm).[1]

* 'H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals.
Protons on the carbons alpha to the carbonyl group (position 3) would appear as a triplet,
while those alpha to the nitrogen (position 4) would also be a triplet. The piperidine ring
would exhibit complex multiplets. A sharp singlet integrating to three protons would
correspond to the terminal methyl group.

o Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp
absorption band characteristic of a ketone C=0 stretch, typically found around 1715-1720
cm~1,[12] The absence of N-H stretching bands (above 3200 cm~1) confirms the tertiary
nature of the amine.

e Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at an m/z of 155,
corresponding to the molecular weight.[3][4] Fragmentation patterns would likely involve
cleavage alpha to the nitrogen and the carbonyl group, providing further structural evidence.

Applications in Drug Development and Research

4-(Piperidin-1-yl)butan-2-one is not typically an active pharmaceutical ingredient (API) itself
but rather a crucial building block.[1] Its value lies in providing a pre-formed piperidine moiety
that can be elaborated into more complex, biologically active molecules.[9]

The piperidine ring it provides is a core component in numerous pharmaceuticals targeting a
wide range of conditions, including cancer, Alzheimer's disease, and pain management.[1]
Notably, this specific intermediate has been utilized in the synthesis of drugs such as:
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e Loperamide: An opioid-receptor agonist used to treat diarrhea.
» Darifenacin: A muscarinic receptor antagonist for treating overactive bladder.

o Fenpiverine: An anticholinergic and antispasmodic agent.[1]

Experimental Protocol: Synthesis via Nucleophilic
Substitution

This protocol details a representative synthesis of 4-(Piperidin-1-yl)butan-2-one.

Objective: To synthesize 4-(Piperidin-1-yl)butan-2-one from piperidine and 4-chlorobutan-2-
one.

Materials & Equipment:

e Piperidine

e 4-chlorobutan-2-one

¢ Anhydrous potassium carbonate (K2CO3)
o Acetonitrile (anhydrous)

e Round-bottom flask with reflux condenser
e Magnetic stirrer with heating mantle

o Standard glassware for work-up (separatory funnel, beakers)
» Rotary evaporator

e Vacuum distillation apparatus

Procedure:

¢ Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add anhydrous potassium carbonate (1.2 equivalents). This base is crucial for
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scavenging the HCI byproduct, preventing protonation of the piperidine nucleophile and
driving the reaction forward.[1]

o Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by piperidine
(1.0 equivalent). Stir the suspension.

e Initiation: Slowly add 4-chlorobutan-2-one (1.05 equivalents) to the stirring suspension at
room temperature. An initial exotherm may be observed. The slight excess of the alkyl halide
ensures complete consumption of the more valuable starting amine.

e Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting materials are consumed.

o Work-up:
o Cool the reaction mixture to room temperature.
o Filter the suspension to remove the inorganic salts (KCl and excess K2COs).
o Wash the filter cake with a small amount of acetonitrile.

o Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to
remove the solvent.

 Purification: The resulting crude oil is purified by vacuum distillation to yield 4-(Piperidin-1-
yl)butan-2-one as a clear liquid. The reduced pressure is necessary to prevent thermal
decomposition at its atmospheric boiling point.

o Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS,
comparing the obtained spectra with established data.

Safety and Handling

4-(Piperidin-1-yl)butan-2-one is classified as a hazardous substance and must be handled
with appropriate precautions.[4]
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e GHS Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315),
causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
[14][15]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from
strong oxidizing agents and acids.[14][15]

o Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous
chemical waste in accordance with local regulations. Do not allow the product to enter
drains.[15]

Conclusion

4-(Piperidin-1-yl)butan-2-one is a powerful and versatile intermediate in organic synthesis. Its
structure, combining the privileged piperidine scaffold with a reactive ketone handle, provides a
reliable entry point for the synthesis of a wide array of complex and pharmacologically relevant
molecules. A thorough understanding of its properties, synthetic routes, and reactivity is
essential for any scientist seeking to leverage its potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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